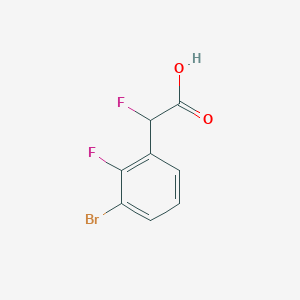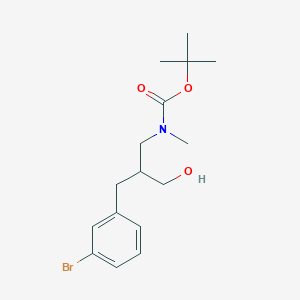
Tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate is an organic compound that features a tert-butyl group, a bromobenzyl group, and a hydroxypropyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-bromophenyl)carbamate
- Tert-butyl (2-((3-bromobenzyl)(ethyl)amino)ethyl)carbamate
- Tert-butyl 3-bromobenzyl(methyl)carbamate
Uniqueness
Tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate is unique due to the presence of both a hydroxypropyl group and a bromobenzyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H24BrNO3 |
|---|---|
Molecular Weight |
358.27 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3-bromophenyl)methyl]-3-hydroxypropyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H24BrNO3/c1-16(2,3)21-15(20)18(4)10-13(11-19)8-12-6-5-7-14(17)9-12/h5-7,9,13,19H,8,10-11H2,1-4H3 |
InChI Key |
NEXYWIGDKXAMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


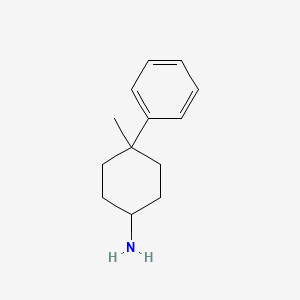
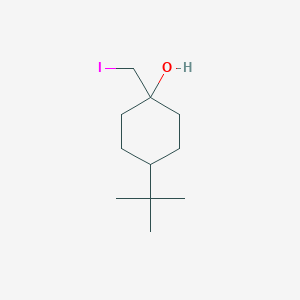
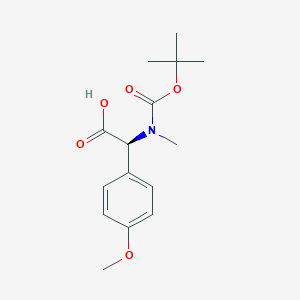
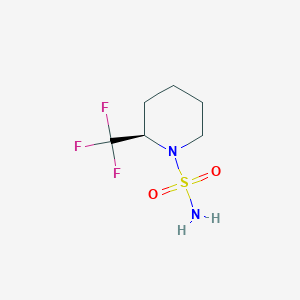
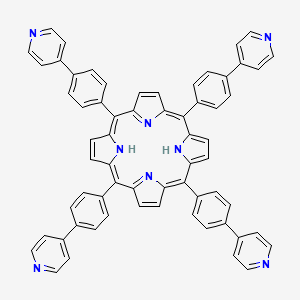

![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
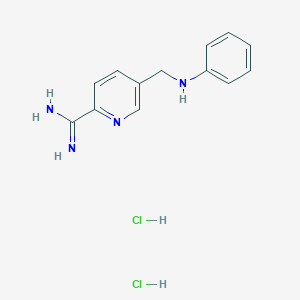
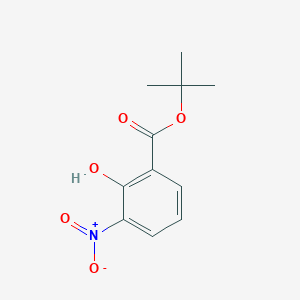
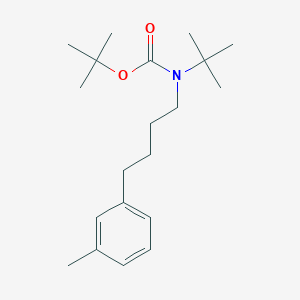


![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)
